

Part 1: Chemical Architecture & Molecular Weight Analysis

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Compound of Interest

Compound Name: *FAM hydrazide, 5-isomer*

CAS No.: 2183440-64-2

Cat. No.: B607413

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The Isomer Paradox: Identity vs. Salt Form

Researchers often encounter conflicting MW values for FAM hydrazide, ranging from ~390 Da to ~427 Da. It is critical to understand that the isomeric position (5 vs. 6) does not alter the molecular weight of the free base.

- 5-FAM Hydrazide: The hydrazide functionality is located at the 5-position of the benzene ring.
- 6-FAM Hydrazide: The hydrazide functionality is located at the 6-position.^{[1][2]}

Both isomers share the identical molecular formula in their neutral state. The observed MW variations are strictly due to the salt form (e.g., Hydrochloride) provided by the manufacturer to enhance water solubility.

Quantitative Comparison Table

The following table synthesizes data to resolve the MW confusion. Use this to verify your specific lot before calculating stoichiometry.

Chemical Entity	Isomer	Molecular Formula	Molecular Weight (g/mol)	Solubility
FAM Hydrazide (Free Base)	5- or 6-	C ₂₁ H ₁₄ N ₂ O ₆	390.35	DMSO, DMF
FAM Hydrazide (HCl Salt)	5- or 6-	C ₂₁ H ₁₅ ClN ₂ O ₆	426.81	Water, Buffer, DMSO
FAM Hydrazide (TFA Salt)	5- or 6-	Variable	~504.4 (varies)	Water, DMSO



Expert Insight: When calculating the Degree of Labeling (DOL), using the wrong MW (e.g., using 390 for a 426 salt) will introduce a systematic error of ~9% in your molar excess calculations. Always check the Certificate of Analysis (CoA) for the counterion.

Part 2: Functional Differences & Selection Logic

While the molecular weights are identical for the same salt forms, the choice between 5-isomer, 6-isomer, or mixed isomers is not arbitrary.

- Chromatographic Resolution (HPLC/LC-MS):
 - Mixed Isomers: Produce double peaks in reverse-phase HPLC, complicating the purification of the labeled conjugate. It becomes difficult to distinguish between a di-labeled species and two mono-labeled isomers.
 - Single Isomer (5 or 6): Yields a single, sharp peak. Recommendation: Use single isomers for therapeutic conjugates or when rigorous LC-MS characterization is required.
- Steric Hindrance:

- The 5-isomer is generally less sterically hindered in certain antibody conjugation scenarios compared to the 6-isomer, though this effect is target-dependent.
- FRET Efficiency:
 - In Fluorescence Resonance Energy Transfer (FRET) studies, the orientation of the dipole matters. The 5- and 6-isomers have slightly different dipole orientations relative to the linker, which can alter values in rigid systems.

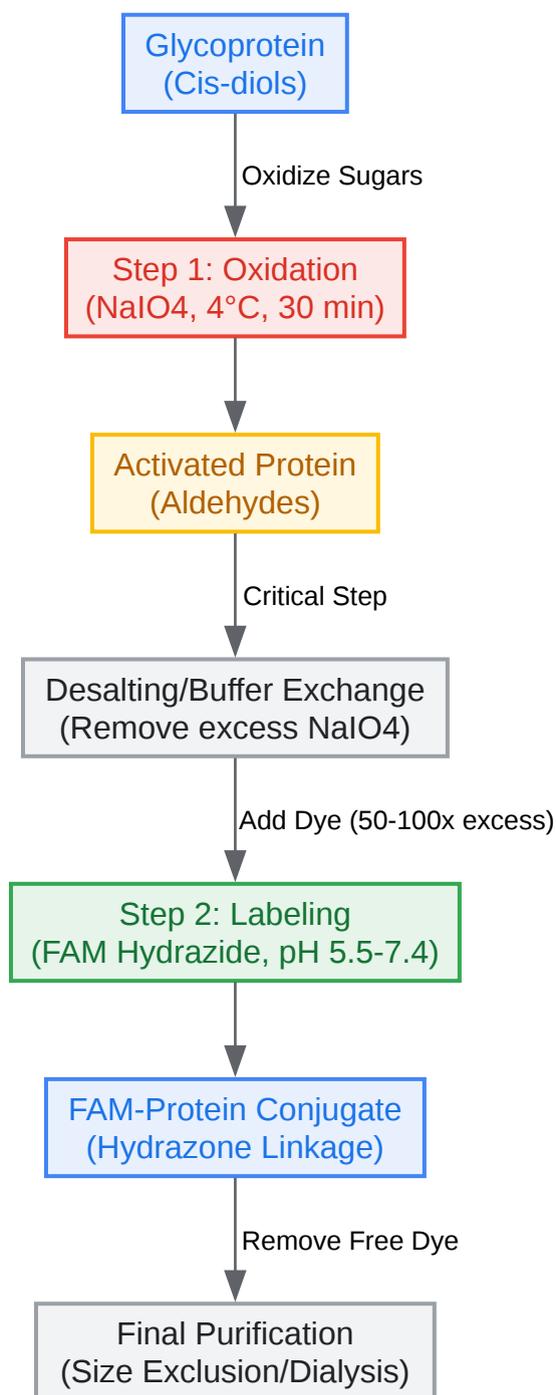
Part 3: Experimental Protocol – Site-Specific Glycoprotein Labeling

This protocol targets the carbohydrate moiety of glycoproteins (e.g., antibodies, mucins), preserving the antigen-binding site (Fab region) which is often lysine-rich and vulnerable to NHS-ester labeling.

Mechanism of Action

- Oxidation: Sodium Periodate () cleaves cis-diols on glycans, generating reactive aldehydes.[3][4]
- Conjugation: FAM Hydrazide attacks the aldehyde to form a stable hydrazone bond.[4]
- Stabilization (Optional): While hydrazones are stable at neutral pH, they can be reduced to hydrazines for irreversible linkage.

Visualization of Workflow



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Caption: Figure 1.[5] Site-selective labeling of glycoproteins via periodate oxidation and hydrazide conjugation.[6]

Validated Protocol Steps

Materials:

- FAM Hydrazide (5- or 6-isomer, check salt form).
- Sodium Periodate (
).[3][4]
- Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5 (Acidic pH accelerates hydrazone formation).
- Purification Column: Sephadex G-25 or equivalent desalting column.

Procedure:

- Preparation: Dissolve the glycoprotein at 1–5 mg/mL in Coupling Buffer.
- Oxidation: Add cold

to a final concentration of 10–20 mM. Incubate for 30 minutes at 4°C in the dark.
 - Note: Over-oxidation can degrade the protein. Do not exceed 30 mins or room temperature unless necessary.
- Quenching/Desalting:CRITICAL. Remove excess periodate using a desalting column equilibrated in Coupling Buffer. Residual periodate will oxidize the hydrazide dye, destroying it before it labels the protein.
- Labeling Reaction: Dissolve FAM Hydrazide in dry DMSO (10 mg/mL). Add to the oxidized protein at a 50–100 molar excess.
 - Calculation:
- Incubation: React for 2–4 hours at room temperature or overnight at 4°C.
- Purification: Remove excess dye using a desalting column or dialysis against PBS (pH 7.4).

Part 4: Quality Control & Validation

Determining Degree of Labeling (DOL)

To ensure the protocol worked, calculate the DOL using UV-Vis spectroscopy.

- : Absorbance of the conjugate at 495 nm.[7]
- : Extinction coefficient of FAM (~75,000
).[3]
- Correction Factor: FAM absorbs at 280 nm (approx 30% of
). Correct the protein absorbance:

Troubleshooting Low Efficiency

- Problem: Low DOL (< 0.5).
- Root Cause 1: Residual Periodate. Solution: Ensure thorough desalting after oxidation.
- Root Cause 2: pH too high. Solution: Hydrazide reactions are most efficient at pH 5.0–6.0. pH > 7.5 slows the reaction significantly.

References

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